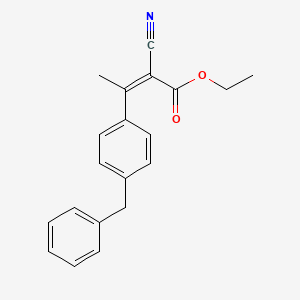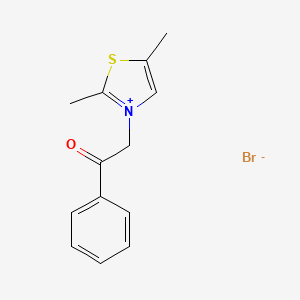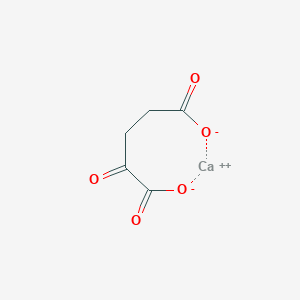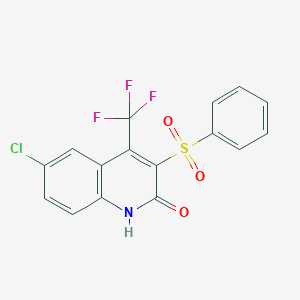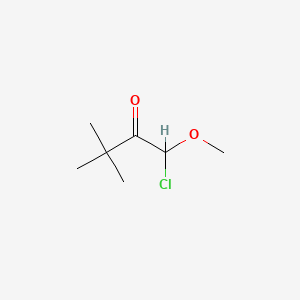
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: is a derivative of Irbesartan, a medication primarily used to treat high blood pressure and diabetic nephropathy. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to Irbesartan. This modification can affect the compound’s solubility, stability, and bioavailability, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetyl groups to prevent unwanted reactions.
Activation of Carboxyl Group: The carboxyl group of glucuronic acid is activated, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Coupling with Irbesartan: The activated glucuronic acid is then coupled with Irbesartan under mild conditions to form the glucuronide conjugate.
Methylation: The final step involves the methylation of the ester group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the glucuronide moiety.
Hydrolysis: Deacetylated and demethylated products.
Substitution: Substituted derivatives at the ester group.
科学的研究の応用
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan derivatives.
Drug Delivery: Investigating the potential of glucuronide conjugates to improve drug solubility and bioavailability.
Metabolite Identification: Identifying and characterizing metabolites of Irbesartan in biological systems.
Toxicology: Assessing the safety and toxicity of Irbesartan derivatives.
作用機序
The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.
類似化合物との比較
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: can be compared with other glucuronide conjugates of angiotensin II receptor antagonists:
Losartan Glucuronide: Similar in that it is a glucuronide conjugate of an angiotensin II receptor antagonist, but differs in the parent compound.
Valsartan Glucuronide: Another glucuronide conjugate with a different parent compound.
Telmisartan Glucuronide: Similar in structure but with a different parent compound.
The uniqueness of This compound lies in its specific parent compound, Irbesartan, and the specific modifications made to the glucuronide moiety.
特性
分子式 |
C38H44N6O10 |
|---|---|
分子量 |
744.8 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1 |
InChIキー |
UKSGMKYWGKQGGT-WUORMFBWSA-N |
異性体SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


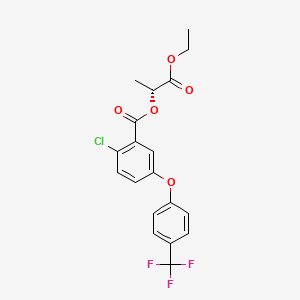

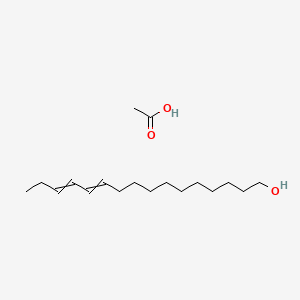

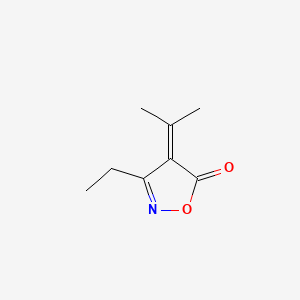


![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)

